(Tetra-t-butylphthalocyaninato)oxovanadium(iv)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) is a coordination compound with the molecular formula C48H48N8OV It belongs to the class of phthalocyanine complexes, which are known for their stability and unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) can be synthesized through the reaction of 4-tert-butylphthalonitrile with vanadium(iii) chloride. The reaction typically involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), under an inert atmosphere . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for (Tetra-t-butylphthalocyaninato)oxovanadium(iv) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the phthalocyanine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents and elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxovanadium(v) complexes, while reduction could produce vanadium(ii) species.
Scientific Research Applications
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound has been studied for its potential as an enzyme mimic and its interactions with biological molecules.
Mechanism of Action
The mechanism by which (Tetra-t-butylphthalocyaninato)oxovanadium(iv) exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. In biological systems, it can bind to DNA and proteins, disrupting their normal function and leading to cell death. The compound’s redox activity allows it to participate in electron transfer processes, which are crucial for its catalytic and biological activities .
Comparison with Similar Compounds
Similar Compounds
- (Tetra-t-butylphthalocyaninato)magnesium
- (Tetra-t-butylphthalocyaninato)nickel
- (Tetra-t-butylphthalocyaninato)copper
Uniqueness
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) is unique due to the presence of the oxovanadium center, which imparts distinct redox properties and catalytic activity. Compared to its magnesium, nickel, and copper counterparts, the vanadium complex exhibits higher stability and a broader range of oxidation states, making it more versatile in various applications .
Properties
Molecular Formula |
C48H48N8OV |
---|---|
Molecular Weight |
803.9 g/mol |
IUPAC Name |
oxovanadium(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.O.V/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;;/h13-24H,1-12H3;;/q-2;;+2 |
InChI Key |
CKUPBCXMARMBAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.O=[V+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.